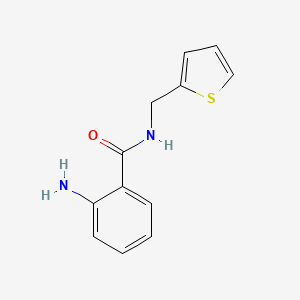

2-amino-N-(thien-2-ylmethyl)benzamide

描述

Contextualization within Benzamide (B126) Class Chemistry

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals with diverse therapeutic applications. The amide bond's ability to participate in hydrogen bonding allows benzamide derivatives to interact with biological targets such as enzymes and receptors with high affinity and specificity. The versatility of the benzene ring allows for various substitutions, enabling the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Significance of Thiophene (B33073) and Benzamide Scaffolds in Medicinal Chemistry

The integration of both thiophene and benzamide scaffolds into a single molecule, as seen in 2-amino-N-(thien-2-ylmethyl)benzamide, is a strategic approach in medicinal chemistry.

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in drug discovery. Its structural and electronic properties often lead to favorable interactions with biological targets. Thiophene is a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a drug molecule without a significant loss of biological activity, while potentially improving properties like metabolic stability or solubility. Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The benzamide scaffold , as previously mentioned, is integral to numerous approved drugs. Its derivatives have been explored for a vast number of therapeutic applications. For instance, substituted benzamides are known to act as antipsychotics, antiemetics, and gastroprokinetic agents. The 2-amino substitution on the benzamide ring, in particular, can serve as a key interaction point or a handle for further chemical modification. Research on 2-aminobenzamide (B116534) derivatives has highlighted their potential as antimicrobial agents.

The combination of these two scaffolds in this compound suggests a molecule with the potential for a rich and diverse pharmacological profile, leveraging the established biological activities of both components. For example, research on N-(thiophen-2-yl) benzamide derivatives has identified them as potential inhibitors of the BRAFV600E kinase, a key target in cancer therapy. nih.govnih.gov Furthermore, studies on metal complexes of a Schiff base derived from 2-aminobenzamide and thiophene-2-carbaldehyde (B41791) have indicated potential anticancer activity. researchgate.netnih.gov

Historical Development and Emerging Research Trajectories of Related Heterocyclic Compounds

The study of heterocyclic compounds dates back to the 19th century and has been intrinsically linked to the development of pharmaceuticals. Many of the earliest synthetic drugs were heterocyclic, and this trend continues today, with a significant portion of new drug approvals featuring heterocyclic cores.

Historically, the development of heterocyclic chemistry was driven by the need for new dyes and photographic materials. However, the discovery of the therapeutic properties of compounds like quinine (B1679958) and penicillin, both of which are heterocycles, shifted the focus towards medicinal applications. Advances in synthetic organic chemistry throughout the 20th century provided the tools to create a vast diversity of heterocyclic structures, leading to the discovery of major drug classes such as benzodiazepines, beta-lactam antibiotics, and H2-receptor antagonists.

Emerging research trajectories in heterocyclic chemistry are focused on several key areas:

Novel Synthetic Methodologies: The development of more efficient, selective, and sustainable methods for synthesizing complex heterocyclic scaffolds is a major focus. This includes the use of catalysis, flow chemistry, and multicomponent reactions to accelerate the drug discovery process.

Target-Oriented Synthesis: Researchers are increasingly designing and synthesizing heterocyclic compounds to interact with specific biological targets that are implicated in disease. This rational design approach is often guided by computational modeling and a deep understanding of protein structures.

Chemical Biology Probes: Heterocyclic molecules are being developed as tools to study biological processes. These probes can be used to selectively inhibit or activate specific proteins, allowing researchers to elucidate their functions in living systems.

Fragment-Based Drug Discovery: Small heterocyclic fragments are used as starting points for the development of larger, more potent drug candidates. This approach can be more efficient than traditional high-throughput screening.

The continued exploration of heterocyclic compounds like this compound is a testament to the enduring importance of this class of molecules in the quest for new and improved therapeutics. While detailed research on this specific compound is not extensively published, its structural components suggest it as a person of interest for further investigation in various areas of chemical biology and drug discovery.

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOLIILWKFPIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383958 | |

| Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218158-03-3 | |

| Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Design and Structural Elucidation of 2 Amino N Thien 2 Ylmethyl Benzamide and Its Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the structural confirmation of newly synthesized chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce molecular structure, identify functional groups, and confirm the purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique identifies the number of different types of protons (¹H nuclei) in a molecule, their chemical environment, and their proximity to other protons. For 2-amino-N-(thien-2-ylmethyl)benzamide, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the aminobenzamide ring, the thiophene (B33073) ring, the methylene (B1212753) (-CH₂-) bridge, the amide N-H proton, and the amino (-NH₂) protons. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent protons.

¹³C NMR Spectroscopy: This method detects the carbon nuclei in a molecule, revealing the number of chemically non-equivalent carbon atoms. A ¹³C NMR spectrum for this compound would display separate peaks for each unique carbon atom, including those in the aromatic rings, the carbonyl group (C=O) of the amide, and the methylene (-CH₂) group. The chemical shifts of these peaks would provide strong evidence for the specific chemical environments of the carbon atoms.

No specific ¹H NMR or ¹³C NMR data for this compound could be located in the searched scientific literature.

Mass Spectrometry (MS, LCMS, GCMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Molecular Ion Peak: In an MS experiment, the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would confirm the molecular weight of this compound to be approximately 232 g/mol . High-resolution mass spectrometry (HRMS) could confirm the exact molecular formula, C₁₂H₁₂N₂OS.

Fragmentation Pattern: The molecule would be expected to fragment in predictable ways. Common fragments might include the loss of the thienylmethyl group or cleavage at the amide bond, providing further structural confirmation.

Specific mass spectra or detailed fragmentation data for this compound are not available in the reviewed sources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H Stretching: Two distinct bands for the primary amine (-NH₂) group and a separate band for the secondary amide (N-H) group, typically in the range of 3300-3500 cm⁻¹.

C=O Stretching: A strong absorption for the amide carbonyl group, usually found around 1640-1680 cm⁻¹.

C-N Stretching: Vibrations for the carbon-nitrogen bonds of the amine and amide.

Aromatic C-H and C=C Stretching: Bands characteristic of the benzamide (B126) and thiophene rings.

A published, experimentally obtained IR spectrum with specific peak assignments for this compound could not be found.

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a compound. The experimentally determined percentages are compared to the calculated theoretical values based on the molecular formula to confirm the compound's purity and empirical formula.

For C₁₂H₁₂N₂OS, the theoretical elemental composition would be:

Carbon (C): 62.04%

Hydrogen (H): 5.21%

Nitrogen (N): 12.06%

Oxygen (O): 6.89%

Sulfur (S): 13.80%

An experimental result from a CHN or CHNS analyzer would need to match these theoretical values within an acceptable margin of error (typically ±0.4%) to verify the elemental composition.

No published results of an elemental analysis for this compound were identified.

Advanced Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

If a suitable single crystal of this compound were grown, X-ray diffraction analysis would yield detailed crystallographic data, including:

Crystal System: (e.g., monoclinic, orthorhombic)

Space Group: The symmetry of the crystal lattice.

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position of every atom in the unit cell, allowing for the visualization of the molecular structure and the analysis of intermolecular interactions like hydrogen bonding.

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.

Conformational Analysis and Intermolecular Interactions

While specific experimental data from crystallographic studies on this compound are not extensively available in the public domain, a detailed understanding of its conformational possibilities and intermolecular interactions can be derived from computational modeling and analysis of its constituent chemical moieties. The structure of this compound, featuring a flexible linker between two aromatic systems, allows for a range of spatial arrangements governed by subtle electronic and steric effects.

The molecule's conformation is primarily defined by the torsion angles around the single bonds of the N-(thien-2-ylmethyl)benzamide backbone. Key rotational degrees of freedom include the bond between the benzamide carbonyl carbon and the benzene (B151609) ring, the C-N amide bond, the bond between the amide nitrogen and the methylene bridge, and the bond between the methylene carbon and the thiophene ring.

The orientation of the thiophene ring relative to the rest of the molecule is another key conformational aspect. Free rotation around the CH2-thiophene bond allows the sulfur-containing ring to adopt various positions. However, steric hindrance and potential weak intramolecular interactions, such as C-H···π interactions between the methylene protons and the benzamide ring, would influence its preferred orientation.

Intermolecular interactions are critical in the solid-state packing of this compound. The presence of both hydrogen bond donors (the amino -NH2 and amide -NH groups) and acceptors (the carbonyl oxygen and the amino nitrogen) suggests that hydrogen bonding will be a primary determinant of the crystal lattice structure. mdpi.com It is anticipated that strong N-H···O hydrogen bonds will link molecules together, potentially forming chains or dimeric motifs. mdpi.com Specifically, the amide N-H can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, a classic interaction in benzamides that often leads to the formation of centrosymmetric dimers or extended chains. nih.gov

Table 1: Predicted Conformational Parameters of this compound

| Parameter | Predicted Value Range | Notes |

| Dihedral Angle (C_ring-C_carbonyl-N-C_methylene) | 160-180° | The amide bond is expected to be predominantly in a trans conformation. |

| Di-hedral Angle (C_carbonyl-N-C_methylene-C_thiophene) | 60-120° | Rotation around this bond determines the orientation of the thiophene ring. |

| Intramolecular H-Bond (N-H···O) Distance | 2.0-2.5 Å | Potential for a weak to moderate hydrogen bond between the amide N-H and the amino group nitrogen, or the amino N-H and the carbonyl oxygen. |

| Planarity of Benzamide Group | Near-planar | The atoms of the 2-aminobenzamide (B116534) moiety are expected to lie in roughly the same plane. |

Table 2: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor/Acceptor Groups | Predicted Geometry |

| Hydrogen Bonding | Amide N-H (Donor) Carbonyl O (Acceptor) | Formation of linear chains or centrosymmetric dimers. |

| Hydrogen Bonding | Amino N-H (Donor) Carbonyl O (Acceptor) | Further cross-linking of primary hydrogen-bonded structures. |

| Hydrogen Bonding | Amino N-H (Donor) Thiophene S (Acceptor) | A weaker hydrogen bond that could influence molecular packing. |

| π-π Stacking | Benzene Ring ↔ Benzene Ring Benzene Ring ↔ Thiophene Ring | Parallel-displaced or T-shaped stacking arrangements. |

| Van der Waals Forces | All atoms | General contribution to crystal packing efficiency. |

Biological Activities and Mechanistic Investigations of 2 Amino N Thien 2 Ylmethyl Benzamide and Analogues Excluding Human Clinical Data

Antineoplastic and Antiproliferative Activity Studies (in vitro)

The therapeutic potential of 2-amino-N-(thien-2-ylmethyl)benzamide and its structural analogues in oncology has been primarily investigated through their activity as histone deacetylase (HDAC) inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.

Histone Deacetylase (HDAC) Enzyme Inhibition

The 2-aminobenzamide (B116534) chemical scaffold is a well-established zinc-binding group for the inhibition of zinc-dependent HDACs. explorationpub.com This class of compounds has been shown to exhibit slow-binding kinetics, which can translate to a more durable interaction with the target enzymes compared to other classes of HDAC inhibitors like hydroxamates. explorationpub.com

Research into 2-aminobenzamide derivatives has demonstrated a notable selectivity for Class I HDACs, which include HDAC1, HDAC2, and HDAC3. nih.govnih.gov The substitution pattern on the benzamide (B126) ring system can significantly influence isoform selectivity. For instance, the introduction of a thiophene (B33073) group at the 5-position of the anilide ring of the pan-class I HDACi, entinostat, resulted in a greater than 4,600-fold selectivity for HDAC1 over HDAC3 and over 145-fold selectivity for HDAC2 over HDAC3. explorationpub.com

While specific IC50 values for this compound are not extensively reported in the reviewed literature, the inhibitory activities of closely related N-(2-aminophenyl)-benzamide analogues highlight the potency of this chemical class. For example, certain chiral inhibitors with an N-(2-aminophenyl)-benzamide unit have shown potent, nanomolar inhibition of HDAC1 and HDAC2. nih.gov One such analogue, compound 15k, which features an oxazoline (B21484) capping group, demonstrated IC50 values of 80 nM and 110 nM against HDAC1 and HDAC2, respectively. nih.gov Another analogue, compound 7j, exhibited IC50 values of 0.65 µM and 0.78 µM for HDAC1 and HDAC2. nih.gov

| Compound | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | Reference |

|---|---|---|---|---|

| Compound 15k | 80 nM | 110 nM | 6 nM | nih.gov |

| Compound 7j | 0.65 µM | 0.78 µM | 1.70 µM | nih.gov |

| GK444 | 100-361 nM | 100-361 nM | 100-361 nM | nih.gov |

| GK718 | 139-259 nM | 139-259 nM | 139-259 nM | nih.gov |

The inhibition of HDACs by 2-aminobenzamide analogues has been shown to modulate various cellular pathways critical for cancer cell growth and survival. These compounds can induce cancer cell death through several mechanisms, including the activation of caspase-mediated apoptosis and autophagy. nih.gov Furthermore, they have been observed to upregulate the protein levels of p53 and p21, which are key regulators of the cell cycle and apoptosis. nih.gov

In human cell lines, treatment with N-(2-aminophenyl)-benzamide inhibitors has led to an increase in histone H3K9 acetylation, a marker of HDAC inhibition. nih.gov This epigenetic modification can alter gene expression, leading to downstream effects such as the lowering of cyclin E expression, a protein involved in cell cycle progression. nih.gov

Interaction with Other Cancer-Related Targets (e.g., EGFR-TK)

In addition to HDAC inhibition, some studies suggest that 2-aminobenzamide derivatives may interact with other important cancer targets. Cellular analysis of N-(2-aminophenyl)-benzamide inhibitors of class I HDACs has revealed a downregulated expression of Epidermal Growth Factor Receptor (EGFR) mRNA and protein. nih.gov EGFR is a receptor tyrosine kinase (TK) that, when overactivated, can drive tumor growth. The ability to dually target both HDACs and the EGFR pathway could represent a promising strategy for cancer therapy.

Antimicrobial Efficacy (in vitro)

Derivatives of benzamide and thiophene have been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial pathogens.

Antibacterial Spectrum and Potency

While direct antibacterial data for this compound is limited, studies on closely related compounds provide insights into its potential antimicrobial profile. For example, various N-benzamide derivatives have shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nanobioletters.com

A study on thiophene-2-carboxamide derivatives, which are structurally similar to the target compound, revealed that amino-substituted compounds displayed higher antibacterial activity than their hydroxyl or methyl counterparts. nih.gov One amino thiophene-2-carboxamide analogue demonstrated excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov The investigated compounds were generally more active against Gram-positive bacterial strains. nih.gov

The table below summarizes the antibacterial activity of some benzamide and thiophene-2-carboxamide analogues.

| Compound Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzamide derivative 5a | B. subtilis | 6.25 | nanobioletters.com |

| Benzamide derivative 5a | E. coli | 3.12 | nanobioletters.com |

| Benzamide derivative 6b | E. coli | 3.12 | nanobioletters.com |

| Benzamide derivative 6c | B. subtilis | 6.25 | nanobioletters.com |

| Amino thiophene-2-carboxamide 7b | P. aeruginosa | - (Zone of inhibition: 20 mm) | nih.gov |

| Amino thiophene-2-carboxamide 7b | S. aureus | - (Zone of inhibition: 20 mm) | nih.gov |

| Amino thiophene-2-carboxamide 7b | B. subtilis | - (Zone of inhibition: 19 mm) | nih.gov |

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties against a range of fungal pathogens. The core structure, featuring a benzamide moiety linked to a thiophene ring, appears to be a key pharmacophore for this activity.

Research has shown that various analogues exhibit efficacy against both human and plant pathogenic fungi. For instance, certain thiophene derivatives have been reported to be active against clinically relevant species such as Candida albicans and Cryptococcus neoformans. farmaciajournal.com In the realm of agriculture, these compounds have shown potential in controlling phytopathogenic fungi like Phomopsis obscurans and Fusarium oxysporum. farmaciajournal.com

Structure-activity relationship (SAR) studies have begun to elucidate the structural requirements for potent antifungal action. The presence and position of substituents on both the benzamide and thiophene rings can significantly influence the antifungal spectrum and potency. For example, the introduction of a cycloalkyl ring linked to the thiophene moiety has been identified as being essential for antifungal activity in some series of compounds. researchgate.net Specifically, cyclohexyl-substituted thiophene derivatives have emerged as promising candidates for further development. researchgate.net

The following table summarizes the antifungal activity of selected this compound analogues against various fungal strains.

| Compound/Analogue | Fungal Strain | Activity |

| Thiophene Derivative 4d | Cryptococcus neoformans | MFC values ranging from 100-800 μg/mL |

| N-(thiophen-2-yl) nicotinamide (B372718) 4a | Pseudoperonospora cubensis | EC50 = 4.69 mg/L |

| N-(thiophen-2-yl) nicotinamide 4f | Pseudoperonospora cubensis | EC50 = 1.96 mg/L |

Created by Gemini

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound and its analogues exert their antimicrobial effects are still under investigation, but several hypotheses have been proposed based on the activity of related compounds.

A primary proposed mechanism involves the inhibition of crucial fungal enzymes. For many antifungal agents containing a triazole moiety, a common target is the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase. preprints.orgmdpi.com This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. preprints.orgmdpi.com Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Another potential mechanism of action is the disruption of the bacterial cell wall synthesis. Some antimicrobial peptides, for example, prevent cell wall formation by binding to lipid II, a precursor molecule for peptidoglycan. nih.gov It is plausible that certain benzamide derivatives could interfere with similar pathways in susceptible bacteria.

Furthermore, some studies suggest that these compounds may act by inhibiting bacterial tRNA (guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. nuph.edu.ua Inhibition of this enzyme would lead to the cessation of bacterial growth and proliferation.

Anti-inflammatory and Analgesic Potential (in vitro/non-human models)

Beyond their antimicrobial properties, this compound and its analogues have shown promise as anti-inflammatory and analgesic agents in preclinical studies. Amide derivatives of benzoic acid are known to possess a wide range of pharmacological effects, including anti-inflammatory and analgesic activities. nanobioletters.com

In vivo studies using animal models of inflammation, such as carrageenan-induced paw edema, have demonstrated the ability of certain derivatives to reduce inflammation. nih.govresearchgate.net Similarly, in models of pain, such as the acetic acid-induced writhing test and the hot plate test, these compounds have exhibited significant analgesic effects. researchgate.netmdpi.com

Modulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, by their ability to modulate the production and activity of key inflammatory mediators. Research has shown that some thiophene and benzamide derivatives can reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

These compounds may also influence the arachidonic acid cascade by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of COX enzymes (COX-1 and COX-2) reduces the production of prostaglandins, which are key mediators of pain and inflammation. nih.govnih.gov Similarly, inhibition of 5-lipoxygenase (5-LOX) can decrease the synthesis of leukotrienes, another class of potent inflammatory mediators. nih.gov

The table below details the inhibitory activity of a selected analogue on key inflammatory enzymes.

| Compound/Analogue | Enzyme Inhibited | IC50 Value |

| Pivalate-based Michael product (MAK01) | COX-1 | 314 μg/mL |

| Pivalate-based Michael product (MAK01) | COX-2 | 130 μg/mL |

| Pivalate-based Michael product (MAK01) | 5-LOX | 105 μg/mL |

Created by Gemini

Receptor-Level Interactions

The analgesic and anti-inflammatory activities of these compounds may also involve interactions with specific receptors. For instance, some xanthine (B1682287) derivatives, which share structural similarities with the benzamide core, have been shown to act as antagonists at adenosine (B11128) A1 and A2A receptors. nih.gov These receptors are implicated in the modulation of inflammatory responses.

Additionally, the analgesic effects could be related to the inhibition of nerve action potential conduction, a mechanism employed by some clinical analgesics. mdpi.com By blocking voltage-dependent sodium and potassium channels, these compounds could reduce the transmission of pain signals. mdpi.com

Antioxidant and Free Radical Scavenging Properties (in vitro)

Several studies have highlighted the antioxidant potential of this compound analogues. In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, have been used to evaluate their ability to neutralize free radicals. nih.govnih.gov

The antioxidant capacity of these compounds is often attributed to the presence of amino and hydroxyl groups on the benzamide ring. nih.gov These functional groups can donate hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative damage. Computational analyses have supported these findings, indicating that the introduction of electron-donating groups enhances the antioxidant properties of the benzamide scaffold. nih.gov

The table below presents the antioxidant activity of a selected benzamide derivative compared to a standard antioxidant.

| Compound | Assay | Result |

| Trihydroxy derivative 26 | DPPH | Improved antioxidative properties relative to BHT |

| Trihydroxy derivative 26 | FRAP | Improved antioxidative properties relative to BHT |

Created by Gemini

Neuroprotective Effects (in vitro/non-human models)

Emerging evidence suggests that certain analogues of this compound may possess neuroprotective properties. These effects are thought to be linked to their anti-inflammatory, antioxidant, and anti-apoptotic activities. mdpi.com

In a model of Parkinson's disease, a novel calcineurin inhibitor, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, demonstrated significant neuroprotective potential. nih.govresearchgate.net In vitro studies using SH-SY5Y cells induced with the neurotoxin 6-hydroxydopamine (6-OHDA) showed that this compound could reduce intracellular reactive oxygen species (ROS) and reverse the overexpression of α-synuclein, a protein implicated in Parkinson's disease pathology. nih.govresearchgate.net

Furthermore, in a C. elegans model of Parkinson's disease, the compound was able to restore dopamine-dependent behaviors that were disrupted by neurotoxin exposure. nih.govresearchgate.net These findings suggest that this class of compounds holds promise for the development of therapies for neurodegenerative disorders.

Protection against Ischemia-Induced Neuronal Cell Death

While direct studies on the neuroprotective effects of this compound against ischemia-induced neuronal cell death are not extensively documented in publicly available literature, research into structurally similar compounds, particularly 5-aryl-substituted 2-aminobenzamide derivatives, has shown promising results in this area. These analogues have been investigated for their ability to mitigate the cellular damage that occurs following a period of insufficient blood flow to the brain.

A study focusing on new 5-thienyl-substituted 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors has provided evidence of neuroprotection in models of cerebral ischemia. nih.gov One such compound, K-560, which features a 2-aminobenzamide core with a thiophene ring at the 5-position, was found to protect against neuronal cell death. nih.gov Further structure-activity relationship (SAR) studies on K-560 derivatives revealed that specific structural motifs are crucial for this neuroprotective activity. Among the synthesized analogues, a compound designated as K-856, which contains a (4-methyl-2,5-dioxopiperazin-1-yl) methyl group, demonstrated significant neuronal survival activity in an in vitro model of ischemia. nih.gov

The neuroprotective potential of benzamide derivatives is a growing area of interest. For instance, a series of novel benzyloxy benzamide derivatives were designed as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, a key pathway in ischemic neuronal damage. nih.gov One of the lead compounds from this series showed potent neuroprotective effects in primary cortical neurons subjected to glutamate-induced damage, a major component of the ischemic cascade. nih.gov Furthermore, this compound demonstrated significant therapeutic efficacy in a rat model of middle cerebral artery occlusion (MCAO), reducing infarct size and improving neurological scores. nih.gov

Another study on zonisamide (B549257), a benzisoxazole derivative with a sulfonamide group, has also shown neuroprotective effects in cerebral ischemia models. Zonisamide was found to inhibit neuronal apoptosis by blocking the effects of reactive oxygen species (ROS) in both in vitro and in vivo models of cerebral ischemia. scielo.br These findings from related benzamide and aminobenzamide analogues suggest that the core structure present in this compound may confer a predisposition for neuroprotective activity against ischemic insults, though direct experimental evidence is needed for confirmation.

Molecular Pathways Involved in Neuroprotection

The molecular mechanisms underlying the neuroprotective effects of 2-aminobenzamide analogues in the context of ischemia are multifaceted and appear to involve the modulation of key cellular signaling pathways implicated in cell survival and death.

Research on 5-thienyl-substituted 2-aminobenzamide-type compounds has linked their neuroprotective actions to the inhibition of histone deacetylases (HDACs). nih.gov Specifically, the compound K-560 was identified as an inhibitor of HDAC1 and HDAC2. The neuroprotective effect of K-560 in a Parkinson's disease model was associated with the up-regulation of the X-linked inhibitor of apoptosis protein (XIAP). nih.gov Structure-activity relationship studies on K-560 and its derivatives in a cerebral ischemia model suggested that the presence of a monocyclic 2,3- or 2,5-diketopiperazine group attached to the 2-amino-5-aryl scaffold is critical for potent neuroprotective effects. nih.gov This indicates that the mechanism of action is sensitive to specific structural modifications.

In the case of benzyloxy benzamide derivatives, neuroprotection is achieved by disrupting the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). nih.gov This protein-protein interaction is a critical step in the excitotoxic cascade initiated by aberrant activation of N-methyl-D-aspartate receptors (NMDARs) during an ischemic event. By inhibiting this interaction, these compounds prevent the excessive production of nitric oxide, a key mediator of neuronal damage. nih.gov

Furthermore, the neuroprotective effects of zonisamide in cerebral ischemia are attributed to its ability to inhibit neuronal apoptosis by counteracting the effects of reactive oxygen species (ROS). scielo.br Zonisamide has been shown to preserve mitochondrial function and block apoptotic signaling in neuronal cells. scielo.br While the precise mechanisms for this compound remain to be elucidated, the activities of its analogues suggest potential involvement in anti-apoptotic and anti-excitotoxic pathways.

Other Investigated Biological Activities (in vitro/non-human models)

Antiviral Activities

While there is no specific data on the antiviral activity of this compound, studies on related benzamide and thiophene-containing compounds have demonstrated potential against various viruses.

Thiophene-containing compounds have been noted for their antimicrobial activities, with some proposed to act by stabilizing DNA-cleavage complexes through selective binding to proteins. researchgate.net A recent study on novel thiophene derivatives with a benzamide group showed activity against drug-resistant Gram-negative bacteria. nih.gov Although this is antibacterial activity, it highlights the potential for this chemical scaffold to interact with biological targets.

More directly related to antiviral research, various thiophene-based compounds have been investigated for their anti-inflammatory properties, which can be relevant in viral infections. mdpi.com Some commercially available drugs with a thiophene ring, such as Tinoridine and Tiaprofenic acid, are known to have anti-inflammatory effects. mdpi.com

Anticonvulsant Activities

A study on 2- and 3-aminobenzanilides, which share the aminobenzamide core, revealed significant anticonvulsant activity in murine models. nih.gov These compounds were evaluated against seizures induced by maximal electroshock (MES) and pentylenetetrazole. The 3-aminobenzanilide (B82601) derived from 2,6-dimethylaniline (B139824) was identified as a particularly potent anti-MES compound, with an efficacy and safety profile comparable to the established antiepileptic drugs phenobarbital (B1680315) and phenytoin. nih.gov

Further research into isatin-based derivatives, which were used to prepare amidic compounds, also showed favorable anticonvulsant protection in both MES and pentylenetetrazole-induced seizure models in mice, with good safety profiles in neurotoxicity tests. nih.gov The structure-activity relationship of these compounds indicated that specific substitutions on the phenyl ring influenced their anticonvulsant potency. nih.gov

The anticonvulsant potential of various N-substituted 2-anilinophenylacetamides has also been explored. nih.gov These studies, while not on the exact compound, suggest that the aminobenzamide scaffold is a promising starting point for the development of novel anticonvulsant drugs.

Corrosion Inhibition Applications

A significant area of research for compounds structurally related to this compound is in the field of corrosion inhibition, particularly for mild steel in acidic environments. The presence of heteroatoms (N, O, S) and aromatic rings in these molecules makes them effective in adsorbing onto metal surfaces and forming a protective layer against corrosion.

Studies on benzamide derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. researchgate.net The inhibition efficiency of these compounds is dependent on their concentration, the duration of immersion, and the temperature. Electrochemical measurements have shown that these molecules can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these benzamide derivatives on the mild steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.net

Similarly, N-benzylidene-2-aminobenzimidazol, a compound with a related structural motif, has been shown to be an effective corrosion inhibitor for mild steel in acidic conditions. orientjchem.org Its inhibitory action is attributed to the formation of a metal complex on the steel surface. orientjchem.org

The table below summarizes the corrosion inhibition efficiencies of some aminobenzamide and related derivatives for mild steel in acidic media.

| Compound Class | Corrosive Medium | Maximum Inhibition Efficiency | Reference |

| N-(cyanomethyl)benzamide | 1 M HCl | >90% | researchgate.net |

| N-[(1H-tetrazol-5-yl)methyl]benzamide | 1 M HCl | ~85% | researchgate.net |

| N-benzylidene-2-aminobenzimidazol | Acidic Solution | 79% | orientjchem.org |

| 1-Aminobenzotriazole | 0.5 M HCl | ~98% | icrc.ac.ir |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Benzamide (B126) Substituents on Biological Activity

The substituted benzamide portion of the molecule is a critical determinant of its interaction with biological targets. Modifications to this aromatic ring can significantly alter potency, selectivity, and pharmacokinetic properties.

Role of the 2-amino Group in Enzyme Binding

The 2-amino group on the benzamide ring is a key pharmacophoric feature. Its primary role in enzyme binding is often attributed to its ability to act as a hydrogen bond donor. This interaction can anchor the ligand within the active site of a target protein, contributing significantly to binding affinity. In the broader class of 2-amino benzamide derivatives, this group is crucial for activity. For instance, in the development of the tyrosine kinase inhibitor Imatinib, the strategic introduction of benzamide groups was found to confer enhanced binding properties. wikipedia.org

The nitrogen and oxygen atoms of the amide group itself are also critical components, capable of forming hydrogen bonds with protein residues. nih.gov The precise positioning of the 2-amino group facilitates a specific orientation within a binding pocket, a feature that is exploited in rational drug design to achieve high-affinity interactions. wikipedia.org

Influence of Substituents on the Thienyl Moiety

The thienyl (thiophene) moiety serves as a crucial aromatic component that can engage in various non-covalent interactions with a receptor, including hydrophobic and π-stacking interactions. The aromaticity and planarity of the thiophene (B33073) ring are known to enhance receptor binding. mdpi.com The sulfur atom's electron delocalization within the π-system makes it a valuable pharmacophore with diverse biological effects. mdpi.com

The substitution pattern on the thiophene ring is a critical factor influencing biological activity. Studies on N-thienylcarboxamides have demonstrated that the positional isomerism of substituents dramatically affects fungicidal activity. For example, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides were found to function as effective bioisosteres of the corresponding phenyl derivatives, whereas N-(3-substituted-2-thienyl)carboxamides exhibited significantly lower activity. This highlights the stringent spatial requirements for optimal interaction with the biological target.

Furthermore, the nature of the substituent plays a vital role. The introduction of electron-withdrawing groups, such as a bromine atom, on the thiophene ring has been shown in some derivatives to result in significant anticancer activity. mdpi.com The 2-thienyl group has also been noted for its lower hydrophobicity compared to a phenyl ring, a property that can be advantageous in reducing non-specific protein binding.

Table 1: Effect of Thiophene Isomerism on Biological Activity This table is generated based on findings from related N-thienylcarboxamide fungicides and illustrates the principle of positional isomerism.

| Isomer Type | Substituent Position | Relative Activity Level |

|---|---|---|

| Type A | 2-substituted-3-thienyl | High |

| Type B | 4-substituted-3-thienyl | High |

| Type C | 3-substituted-2-thienyl | Low |

| Type D (Reference) | 2-substituted-phenyl | High |

Effects of Linker Modifications

Studies on other classes of receptor ligands have shown that elongating an alkyl tether or linker can improve selectivity for the target receptor. While not directly studying 2-amino-N-(thien-2-ylmethyl)benzamide, this principle suggests that altering the length of the linker (e.g., changing from a methyl to an ethyl or propyl bridge) could optimize the positioning of the terminal aromatic group in the binding site. Such modifications can affect hydrophobic and hydrophilic interactions, ultimately influencing binding affinity.

Conformation-Activity Relationships

The three-dimensional conformation of this compound is critical for its biological activity. The molecule possesses several rotatable bonds, including the bond between the benzamide ring and the amide carbonyl, the amide C-N bond, and the bonds flanking the methylene (B1212753) linker. The preferred conformation, or the ability to adopt a specific bioactive conformation upon binding, is a key determinant of efficacy.

Computational and NMR studies on analogous molecules have shown that even subtle structural changes, such as the removal of a methyl group, can increase torsional flexibility. nih.gov This increased flexibility can sometimes negatively affect cytotoxic activity, suggesting that a more constrained or pre-organized conformation is favorable for binding. nih.gov Studies on other bioactive compounds have also indicated that the binding site may permit a degree of conformational flexibility without a loss of binding affinity, but there is typically an optimal conformational range. nih.gov For the benzamide class, the aromatic ring of the benzamide may lie nearly perpendicular to the planes of other stacking molecules in a binding site, rather than intercalating between them. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to identify statistically significant relationships between the chemical structure of a series of compounds and their biological activity. For classes of compounds including thiophene and benzamide moieties, QSAR studies have provided valuable insights into the key molecular properties driving their activity.

QSAR models developed for antitumor activity in heterocyclic amides from the thiophene series have identified several crucial descriptors. researchgate.net These studies indicate that a compound's molecular volume, the sum of its hydrophobic surfaces, and the presence of a group that can be easily ionized are highly important for successful antitumor activity. researchgate.net

In other 2D-QSAR studies on substituted thiophene carboxamide derivatives, electrotopological state indices and topological parameters were found to significantly influence activity. These findings help in rationalizing the design of new drug candidates by predicting their activity before synthesis. researchgate.net The insights from these models can guide the modification of the this compound scaffold to enhance its therapeutic potential.

Table 2: Key Descriptors from QSAR Models of Thiophene Amide Derivatives This table summarizes general findings from QSAR studies on the broader class of thiophene amides.

| Descriptor Type | Specific Descriptor Example | Influence on Activity |

|---|---|---|

| Physicochemical | Molecular Volume | Important for successful activity. researchgate.net |

| Physicochemical | Hydrophobic Surface Area | Positive correlation with activity. researchgate.net |

| Electronic | Ionizable Group Presence | Important for successful activity. researchgate.net |

| Topological | Electrotopological State Indices | Significantly influences activity. |

| Electronic | Energy of LUMO (ELUMO) | Dominant role in modulating activity. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the binding mode and affinity.

Ligand-Protein Interaction Analysis (e.g., enzyme active sites)

While specific molecular docking studies on "2-amino-N-(thien-2-ylmethyl)benzamide" are not extensively documented in publicly available literature, research on closely related benzamide (B126) and thiophene (B33073) derivatives provides valuable insights into their potential interactions with protein targets.

For instance, in a study on N-(thiophen-2-yl) benzamide derivatives as potential inhibitors of the BRAF V600E kinase, a key enzyme in melanoma, molecular docking revealed important interactions within the active site. The most potent inhibitor in the series was predicted to form a hydrophobic interaction between its ethoxy group and a hydrophobic pocket formed by the amino acid residues S535, F583, and C532 of the enzyme. Additionally, a π-π stacking interaction was observed between the phenyl ring of the ligand and the F583 residue of BRAF V600E. nih.gov

Similarly, docking studies of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives with the cyclooxygenase-2 (COX-2) enzyme, an important target for anti-inflammatory drugs, have been performed. These studies showed that the ligands could bind within the active site of COX-2, with interactions involving key amino acid residues. nih.gov In another example, docking of a benzamide derivative with the α5β1 integrin, a target in cancer research, revealed specific binding interactions. dergipark.org.tr

These examples from related compound classes suggest that "this compound" likely interacts with protein targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, involving both the benzamide and thiophene moieties.

Binding Affinity Predictions

Binding affinity, often expressed as the binding free energy (ΔG), is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs can estimate this value, providing a quantitative prediction of how strongly a molecule may bind to a protein.

In the study of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide, molecular docking simulations predicted binding affinities of -7.4 kcal/mol with DNA and -7.7 kcal/mol with the α5β1 integrin. dergipark.org.tr For a series of benzothieno[3,2-d] pyrimidine (B1678525) derivatives targeting COX-2, the predicted binding energies (ΔG) varied, with one of the most potent compounds exhibiting a ΔG of -9.4 kcal/mol. nih.gov Furthermore, a novel 1,3,4-thiadiazole (B1197879) derivative was shown through molecular docking to be a potential inhibitor of dihydrofolate reductase (DHFR), with a predicted binding affinity (∆G) of -9.0 kcal/mol. mdpi.com

These values from related structures indicate that benzamide and thiophene-containing compounds can exhibit strong binding affinities for their respective biological targets. The predicted binding affinity of "this compound" would depend on the specific protein it interacts with, but the functional groups present suggest the potential for favorable binding energies.

Derivatives, Analogues, and Lead Optimization Strategies

Design and Synthesis of 2-amino-N-(thien-2-ylmethyl)benzamide Analogues

The rational design of analogues is often guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical modifications influence biological activity. The synthesis of these new chemical entities involves a variety of organic chemistry reactions tailored to modify distinct parts of the parent molecule.

Modifications to the 2-aminobenzamide (B116534) portion of the molecule are a primary strategy for exploring the chemical space and optimizing biological activity. These changes can influence the compound's conformation, electronic properties, and interaction with biological targets.

Key modifications include:

Substitution on the Aromatic Ring : Introducing various substituents (e.g., methoxy, methyl) onto the phenyl ring of the 2-aminobenzamide moiety can alter its electronic and steric properties. For instance, new 2-aminobenzamide derivatives bearing a benzothiazole (B30560) moiety have been synthesized to explore their cytotoxic activities. researchgate.netlqdtu.edu.vn The synthesis often involves coupling a substituted anhydride (B1165640) with 1,2-diaminobenzene. researchgate.net

N-Alkylation of the Amide : The hydrogen atom on the amide nitrogen can be replaced with alkyl groups. acs.orgnih.gov This modification can impact the molecule's hydrogen bonding capacity and metabolic stability. While attempted N-alkylation of 2-azidobenzamide can sometimes lead to cyclized products like quinazolinones, specific conditions can be optimized for direct alkylation. acs.orgnih.gov For example, a mild protocol using K3PO4 as a base and tetrabutylammonium (B224687) bromide as a phase transfer agent in acetonitrile (B52724) has been shown to be effective for the N-alkylation of various primary amides. escholarship.org

Replacement of the Benzene (B151609) Ring : The benzene ring of the benzamide (B126) can be replaced with other aromatic or heteroaromatic systems to investigate the importance of this scaffold. A notable example is the design of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where the benzamide is replaced by a nicotinamide (a pyridine (B92270) carboxamide) moiety. mdpi.comnih.govresearchgate.netresearchgate.net This "active substructure splicing" approach combines recognized pharmacophores to generate novel compounds with potentially enhanced activity. mdpi.comnih.govresearchgate.net

| Modification Type | Example Strategy | Key Reagents/Conditions | Potential Outcome | Reference |

|---|---|---|---|---|

| Ring Substitution | Synthesis of benzothiazole-containing 2-aminobenzamide derivatives | Substituted anhydrides, 1,2-diaminobenzene, BOP, DMAP, TEA, DMF | Altered steric/electronic profile, new biological targets | researchgate.net |

| Amide N-Alkylation | Direct alkylation of primary amides | Alkyl bromides, K3PO4, Bu4NBr, CH3CN | Improved metabolic stability, altered H-bonding | escholarship.org |

| Core Replacement | Splicing nicotinic acid and aminothiophene moieties | Nicotinic acid, oxalyl chloride, substituted thiophen-2-amine | Creation of novel chemical scaffolds (e.g., nicotinamides) | mdpi.comnih.gov |

The thiophene (B33073) ring is a crucial part of the molecule's structure, and its substitution can fine-tune interactions with target proteins. The sulfur atom and the aromatic system provide unique electronic properties that can be modulated through the addition of different functional groups.

A synthetic strategy for creating novel thiophene-2-carboxamide derivatives involves the cyclization of precursors like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate with N-(4-acetylphenyl)-2-chloroacetamide. nih.govnih.gov This approach allows for the introduction of various substituents at the 3-position of the thiophene ring, such as hydroxyl, methyl, and amino groups. nih.gov Structure-activity relationship (SAR) studies of these analogues have revealed that:

3-Amino derivatives tend to show higher antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov

The presence of a hydroxyl group can increase the solubility of the compounds, which may contribute to higher activity compared to methyl-substituted analogues. nih.gov

The aromaticity and planarity of the thiophene ring are thought to enhance receptor binding, and functionalization can improve both selectivity and potency. mdpi.com

To create more rigid and structurally complex analogues, the 2-aminobenzamide or thiophene moieties can be incorporated into fused heterocyclic systems. This strategy often leads to compounds with higher affinity for their biological targets. A prominent example is the synthesis of thienopyrimidines, which are structural analogues of purines and exhibit a wide range of biological activities. researchgate.net

The synthesis of thienopyrimidin-4-one derivatives is commonly achieved through the reaction of an aminothiophene precursor bearing an ester or nitrile group. nih.govresearchgate.netresearchgate.net For example, 2-aminothiophene-3-carbonitrile (B183302) can be cyclized with various reagents to form the fused pyrimidine (B1678525) ring. nih.gov These thienopyrimidine scaffolds can be further modified to explore SAR. For example, studies on 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives have shown that the methylpyridin-2-yl group is crucial for inhibiting M. ulcerans. biorxiv.org

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the molecule's pharmacological profile. patsnap.com This technique is frequently used to improve potency, selectivity, metabolic stability, and bioavailability, or to reduce toxicity. nih.govacs.orgdrughunter.com

For analogues of this compound, the amide bond is a common target for bioisosteric replacement due to its potential susceptibility to enzymatic hydrolysis. drughunter.com Common bioisosteres for the amide group include:

Heterocyclic Rings : Five-membered aromatic rings such as 1,2,4-triazoles, oxadiazoles, imidazoles, and tetrazoles can mimic the hydrogen bonding properties and geometry of the amide bond while often conferring greater metabolic stability. nih.govdrughunter.com

Thioamides : Replacing the carbonyl oxygen of the amide with a sulfur atom to form a thioamide is a classical isosteric replacement that preserves the geometry of the original group but alters its electronic and hydrogen-bonding characteristics.

Sulfonamides : The replacement of the carboxamide with a sulfonamide group is another well-established strategy to create analogues with different chemical properties and potentially improved stability.

The goal of these replacements is to retain the desired biological activity while overcoming shortcomings of the parent amide structure, such as poor metabolic stability or toxicity. magtech.com.cn

Strategies for Enhancing Selectivity and Potency (in vitro)

Lead optimization aims to refine the structure of a compound to maximize its therapeutic effect while minimizing off-target activity. For analogues of this compound, several strategies are employed to enhance in vitro potency and selectivity.

Structure-Based Design : When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design inhibitors that fit precisely into the active site. This approach was used in the development of thienopyrimidinone derivatives as inhibitors of the bacterial enzyme TrmD, where crystal structures guided the synthesis of analogues with improved potency. acs.org

Structure-Activity Relationship (SAR) Studies : Systematically synthesizing and testing a series of related compounds provides crucial data on which molecular features are important for activity. For example, SAR studies on thienopyrimidine derivatives revealed that specific substitutions at certain positions are critical for inhibitory activity against triple-negative breast cancer. mdpi.com Similarly, for thiophene carboxamide scaffolds, SAR analysis has identified derivatives with significant and selective cytotoxic effects against cancer cell lines by modulating factors like caspase activation and mitochondrial membrane potential. mdpi.com

Targeting Allosteric Sites : Instead of competing with the natural substrate at the active (orthosteric) site, inhibitors can be designed to bind to a different (allosteric) site on the target protein. nih.govdntb.gov.ua This can induce a conformational change that inactivates the protein. Since allosteric sites are generally less conserved than active sites, this strategy can lead to highly selective inhibitors with lower toxicity. nih.govdntb.gov.ua

Kinase Selectivity Profiling : For kinase inhibitors, it is crucial to assess their activity against a broad panel of kinases to determine their selectivity profile. nih.gov An efficient strategy involves initial screening at a single high concentration to identify target kinases, followed by determining the IC50 values (the concentration required to inhibit 50% of the enzyme's activity) for the most inhibited targets to quantify potency and selectivity. nih.govreactionbiology.com

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Structure-Based Design | Utilizing the 3D structure of the target to design complementary inhibitors. | Designing thienopyrimidinone inhibitors for bacterial TrmD enzyme. | acs.org |

| SAR Studies | Systematic modification of a scaffold to identify key structural features for activity. | Identifying critical features of thienopyrimidines for anticancer activity. | mdpi.com |

| Allosteric Inhibition | Targeting less conserved allosteric sites to achieve higher selectivity. | General strategy for developing selective kinase inhibitors. | nih.govdntb.gov.ua |

| Selectivity Profiling | Screening compounds against a large panel of related targets (e.g., kinases). | A tiered approach to efficiently determine kinase inhibitor selectivity. | nih.gov |

Patent Landscape Analysis and Intellectual Property Implications

Overview of Patent Filings Related to 2-amino-N-(thien-2-ylmethyl)benzamide and its Derivatives

An examination of the patent landscape indicates a focused interest in this compound and its analogs as modulators of specific biological pathways. A significant patent family that prominently features this core structure is exemplified by international patent application WO2007084739A2 and its United States counterpart, US20090143372A1. These patents disclose a series of benzamide (B126) derivatives, including this compound, as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4).

The claims within these patents are typically broad, covering a genus of compounds defined by a general chemical formula. However, this compound is often cited as a specific and preferred embodiment. The patents detail the synthesis of these compounds and provide data on their biological activity, establishing their potential for treating a range of conditions mediated by the IRAK-4 signaling pathway. These conditions include, but are not limited to, rheumatoid arthritis, psoriasis, inflammatory bowel disease, and other autoimmune and inflammatory disorders.

The patent filings also encompass various aspects of the invention, including:

Composition of matter claims: Protecting the novel chemical entities themselves.

Pharmaceutical composition claims: Covering formulations of the compounds with pharmaceutically acceptable carriers.

Method of use claims: Detailing the therapeutic applications of the compounds for treating specific diseases.

The following is an interactive data table summarizing a selection of key patent documents related to this compound and its derivatives:

| Patent / Application Number | Assignee | Title | Key Therapeutic Area |

| WO2007084739A2 | Vertex Pharmaceuticals Inc. | Benzamide derivatives as IRAK inhibitors | Inflammatory and autoimmune diseases |

| US20090143372A1 | Vertex Pharmaceuticals Inc. | Benzamide derivatives as IRAK inhibitors | Inflammatory and autoimmune diseases |

| WO2014074657A1 | Vertex Pharmaceuticals Inc. | Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators | Inflammatory and autoimmune diseases |

| WO2018209012A1 | Vertex Pharmaceuticals Inc. | Thienopyridines and benzothiophenes useful as irak4 inhibitors | Inflammatory and autoimmune diseases |

Future Directions in Patentable Chemical Space

The future for patentable inventions related to this compound is likely to evolve in several key directions. As the initial composition of matter patents for the core scaffold and its immediate derivatives begin to mature, the focus of new patent filings will likely shift towards:

Second-generation analogs: The development of new derivatives with improved properties will continue to be a source of patentable inventions. This could involve modifications to the core structure to enhance efficacy, reduce off-target effects, or improve metabolic stability.

New formulations and delivery methods: Novel formulations that provide for controlled release, targeted delivery, or improved patient compliance could be the subject of new patents. This might include oral formulations with enhanced bioavailability or topical formulations for localized inflammatory conditions.

Combination therapies: Patents may be filed to protect the use of this compound or its derivatives in combination with other therapeutic agents. These combination therapies could offer synergistic effects and improved treatment outcomes for complex inflammatory diseases.

New therapeutic indications: As the understanding of the role of IRAK-4 in various diseases expands, there may be opportunities to patent the use of these compounds for new medical conditions beyond the initial focus on autoimmune and inflammatory disorders.

Polymorphs and crystalline forms: The discovery and characterization of novel crystalline forms or polymorphs of the active pharmaceutical ingredient can also be a source of valuable intellectual property, as these forms can have different physical properties that affect manufacturing and bioavailability.

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Targets

While the specific biological targets of 2-amino-N-(thien-2-ylmethyl)benzamide are not yet extensively documented, the structural motifs present in the molecule suggest several promising avenues for investigation. The benzamide (B126) and thiophene (B33073) substructures are found in numerous biologically active compounds, offering clues to potential protein interactions.

Kinase Inhibition: The benzamide scaffold is a common feature in a variety of kinase inhibitors. For instance, a series of N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAF(V600E) kinase, a key driver in certain cancers. nih.govnih.gov This suggests that this compound could be evaluated for its inhibitory activity against a panel of kinases, particularly those implicated in cancer and inflammatory diseases. Similarly, derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide have shown inhibitory activity against c-Abl, a non-receptor tyrosine kinase involved in both cancer and neurodegenerative diseases. nih.gov

Table 1: Examples of Biologically Active Benzamide and Thiophene Derivatives

| Compound Class | Biological Target | Therapeutic Area |

| N-(thiophen-2-yl) benzamide derivatives | BRAF(V600E) Kinase | Oncology |

| 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives | c-Abl Kinase | Oncology, Neurology |

| Benzamide-type derivatives | Cereblon (CRBN) | Protein Degradation |

Protein-Protein Interaction Modulation: The structure of this compound may also be suitable for targeting protein-protein interactions (PPIs). The development of novel benzamide-type ligands for Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex, highlights the potential for this class of compounds to be utilized in the design of proteolysis-targeting chimeras (PROTACs). nih.gov These bifunctional molecules can induce the degradation of specific target proteins, offering a powerful therapeutic modality.

Future research should focus on screening this compound against a diverse range of biological targets to uncover novel activities. Techniques such as high-throughput screening, computational docking, and chemoproteomics could be employed to identify and validate new protein binders.

Application in Chemical Probe Development

A chemical probe is a small molecule that is used to study and manipulate a biological system. The development of potent and selective chemical probes is crucial for understanding the function of proteins and validating them as drug targets. Given its potential for biological activity, this compound could serve as a starting point for the development of chemical probes.

To be an effective chemical probe, a molecule should possess several key attributes, including high potency, selectivity, and a known mechanism of action. Should this compound be found to bind to a specific protein with high affinity, it could be further optimized to enhance its probe-like properties. This would involve structure-activity relationship (SAR) studies to improve potency and selectivity, as well as the introduction of functional groups for downstream applications, such as fluorescent tags or biotin (B1667282) labels for pull-down experiments.

The aforementioned discovery of benzamide-based CRBN binders for PROTACs serves as an excellent example of how a compound scaffold can be leveraged for chemical probe development. nih.gov A similar strategy could be applied to this compound, should a suitable target be identified.

Advanced Materials Science Applications (e.g., NLO properties)

The field of materials science is constantly seeking new organic molecules with unique photophysical properties. One area of particular interest is nonlinear optics (NLO), which involves materials that exhibit a nonlinear response to an applied optical field. Such materials have applications in a range of technologies, including optical data storage and telecommunications.

Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO properties. nih.gov The structure of this compound, with its aromatic rings and heteroatoms, possesses some of these characteristics. The amino group can act as an electron donor, while the carbonyl group of the amide and the thiophene ring can influence the molecule's electronic properties.

Table 2: Key Molecular Features for NLO Activity

| Feature | Role in NLO Properties |

| Extended π-conjugation | Facilitates electron delocalization |

| Electron-donating groups | Enhance molecular polarizability |

| Electron-withdrawing groups | Create charge asymmetry |

| Asymmetric molecular structure | Can lead to a non-zero second-order hyperpolarizability |

While the NLO properties of this compound have not been experimentally determined, theoretical calculations could be employed to predict its hyperpolarizability. Further research could involve the synthesis of derivatives with enhanced donor-acceptor characteristics to optimize its NLO response.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. mdpi.commdpi.com These technologies can be applied at various stages, from target identification and hit discovery to lead optimization and preclinical development.

For a molecule like this compound, AI and ML could be utilized in several ways:

Target Prediction: Machine learning models, trained on large datasets of known drug-target interactions, could be used to predict the most likely biological targets for this compound.

Virtual Screening: AI-powered virtual screening platforms can rapidly screen vast chemical libraries to identify molecules with similar structural features or predicted activities to this compound, thus expanding the chemical space for exploration.

De Novo Design: Generative AI models can design novel molecules with desired properties. benevolent.com Using this compound as a starting point, these models could generate new derivatives with improved potency, selectivity, or pharmacokinetic properties.

Synthesis Planning: AI tools can assist in devising efficient synthetic routes for this compound and its analogs, accelerating the design-make-test-analyze cycle.

The application of AI and ML to the study of this compound could significantly accelerate the discovery of its potential therapeutic applications and guide the development of new and improved derivatives.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-N-(thien-2-ylmethyl)benzamide, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via a two-step process: (1) coupling 2-aminobenzoic acid derivatives with thiophene-containing amines using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) in anhydrous dichloromethane ; (2) purification via recrystallization (e.g., benzene or ethyl acetate/hexane mixtures). Optimizing stoichiometry, temperature (4°C to room temperature), and base (e.g., DIPEA) minimizes side reactions and improves yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C-NMR : Confirm the presence of aromatic protons (δ 6.8–8.2 ppm for benzamide and thiophene rings) and amide NH signals (δ ~10 ppm) .

- IR : Detect key functional groups (amide C=O stretch ~1650 cm⁻¹, NH bend ~1550 cm⁻¹) .

- MS : Molecular ion peaks ([M+H]+) validate molecular weight, while fragmentation patterns confirm structural motifs .

Q. How can researchers assess the antimicrobial activity of this compound in preliminary assays?

- Methodology : Use broth microdilution (MIC/MBC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Structural analogs in showed MICs of 8–64 µg/mL, suggesting a scaffold with modifiable activity .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., microbial enzymes)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase or peptidoglycan transpeptidase. Focus on hydrogen bonding (amide NH, thiophene S) and π-π stacking (benzamide-thiophene) .

- QSAR : Derive predictive models using descriptors like logP, polar surface area, and electron-donating/withdrawing substituent effects from analogs in and .

Q. What strategies resolve contradictions in biological activity data across structurally similar benzamide derivatives?

- Methodology :

- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on activity in (antimicrobial) vs. (enzyme inhibition).

- Dose-response profiling : Test compounds across a wider concentration range to identify non-linear effects or off-target interactions .

Q. How can heterocyclic ring systems (e.g., thiadiazole, quinazoline) be integrated into the benzamide scaffold to enhance pharmacological properties?

- Methodology :

- Cyclization reactions : Use Lawesson’s reagent (for thiadiazoles) or thiourea cyclization (for quinazolines) to generate fused heterocycles, as shown in and . Monitor reaction progress via TLC and purify via silica chromatography .

- Bioisosteric replacement : Replace thiophene with pyridine or morpholine rings to modulate solubility and target affinity .

Q. What experimental and theoretical approaches validate the metabolic stability of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。